Lamivudine Triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le lamivudine triphosphate est la forme triphosphate active de la lamivudine, un analogue nucléosidique synthétique. La lamivudine est largement utilisée comme médicament antirétroviral pour traiter les infections causées par le virus de l’immunodéficience humaine (VIH) et le virus de l’hépatite B (VHB). La forme triphosphate de la lamivudine est essentielle à son activité antivirale, car elle inhibe la réplication virale en s’incorporant dans l’ADN viral et en provoquant une terminaison de chaîne .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le lamivudine triphosphate est synthétisé par phosphorylation de la lamivudine. Le processus implique trois étapes de phosphorylation :

Première phosphorylation : La lamivudine est phosphorylée en lamivudine monophosphate par des kinases cellulaires.

Deuxième phosphorylation : Le lamivudine monophosphate est ensuite phosphorylé en lamivudine diphosphate.

Troisième phosphorylation : Le lamivudine diphosphate est finalement phosphorylé en this compound par la nucléoside diphosphate kinase ou la phosphoglycérate kinase

Méthodes de production industrielle : La production industrielle de this compound implique des processus de synthèse chimique et de purification à grande échelle. La synthèse est généralement réalisée dans des environnements contrôlés pour garantir un rendement élevé et une pureté élevée. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le lamivudine triphosphate subit diverses réactions chimiques, notamment :

Phosphorylation : Comme décrit dans les méthodes de préparation, la lamivudine est phosphorylée pour former du this compound.

Incorporation dans l’ADN viral : Le this compound est incorporé dans l’ADN viral par la transcriptase inverse virale, ce qui entraîne une terminaison de chaîne

Réactifs et conditions courants :

Réactifs : Kinases cellulaires, nucléoside diphosphate kinase, phosphoglycérate kinase.

Conditions : Conditions physiologiques à l’intérieur de la cellule, y compris un pH et une température appropriés

Principaux produits formés :

Lamivudine monophosphate : Formée lors de la première étape de phosphorylation.

Lamivudine diphosphate : Formée lors de la deuxième étape de phosphorylation.

This compound : La forme active finale qui inhibe la réplication virale

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs interactions avec les enzymes.

Biologie : Enquête sur son rôle dans l’inhibition de la réplication virale et ses effets sur les processus cellulaires.

Médecine : Largement utilisé dans le traitement des infections à VIH et à VHB. .

Industrie : Employé dans le développement de médicaments antiviraux et dans l’étude des mécanismes de résistance aux médicaments

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action

Lamivudine triphosphate functions by competing with deoxycytidine triphosphate for binding to the reverse transcriptase enzyme. When incorporated into viral DNA, it causes chain termination due to the absence of a 3′-hydroxy group necessary for further elongation. This mechanism effectively inhibits viral replication, making it a crucial component in antiretroviral therapy .

Pharmacokinetics

The pharmacokinetics of this compound reveal significant insights into its efficacy. Studies indicate that intracellular concentrations of 3TC-TP are more predictive of antiviral effect than plasma levels of lamivudine. For instance, a study established that patients with this compound concentrations above 7017 fmol/106 cells had a significantly higher rate of achieving undetectable HIV-RNA levels compared to those with lower concentrations .

Clinical Applications

HIV Treatment

this compound is predominantly utilized in combination antiretroviral therapy (cART) for HIV-1 infection. Its inclusion in treatment regimens has been shown to enhance virological responses. A randomized trial demonstrated that both once-daily and twice-daily dosing regimens of lamivudine resulted in comparable efficacy, with significant reductions in viral load observed .

Hepatitis B Treatment

In addition to HIV, lamivudine is also approved for the treatment of chronic hepatitis B virus infection. The triphosphate form plays a similar role in inhibiting HBV replication by targeting the viral polymerase .

Case Studies and Research Findings

Case Study: Efficacy in Treatment-Naive Patients

A multicenter trial involving treatment-naive patients assessed the impact of this compound levels on virological outcomes. The study found that higher intracellular concentrations correlated with improved rates of achieving undetectable viral loads at various time points during therapy .

Pharmacodynamics and Resistance

Research has indicated that low levels of this compound may predispose patients to develop resistance mutations, particularly M184V, which is associated with virological failure. This highlights the importance of monitoring triphosphate levels as a potential surrogate marker for adherence and treatment success .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Mechanism | Competes with deoxycytidine triphosphate; causes chain termination |

| Primary Uses | HIV-1 and hepatitis B virus treatment |

| Predictive Concentration | >7017 fmol/106 cells correlates with better virological outcomes |

| Resistance Concerns | Low concentrations may lead to M184V mutation development |

| Future Research Focus | Establishing pharmacokinetic-pharmacodynamic relationships; optimizing dosing |

Mécanisme D'action

Le lamivudine triphosphate exerce ses effets antiviraux en inhibant la transcriptase inverse virale et la polymérase du VHB. Le mécanisme implique :

Phosphorylation : La lamivudine est phosphorylée en sa forme triphosphate active à l’intérieur de la cellule.

Incorporation dans l’ADN viral : Le this compound est incorporé dans l’ADN viral par la transcriptase inverse.

Terminaison de chaîne : L’incorporation de this compound dans l’ADN viral entraîne une terminaison de chaîne, empêchant l’élongation ultérieure de l’ADN viral et inhibant ainsi la réplication virale .

Comparaison Avec Des Composés Similaires

Le lamivudine triphosphate est similaire à d’autres inhibiteurs nucléosidiques de la transcriptase inverse (INTI) tels que :

Zidovudine : Un autre INTI utilisé pour traiter les infections à VIH.

Abacavir : Un INTI utilisé en association avec d’autres antirétroviraux pour le traitement du VIH.

Ténofovir : Un analogue nucléotidique utilisé pour traiter les infections à VIH et à VHB

Unicité :

Composés similaires :

Zidovudine : Mécanisme d’action similaire mais avec un profil d’effets secondaires différent.

Abacavir : Nécessite des tests génétiques pour les réactions d’hypersensibilité.

Ténofovir : Connu pour sa longue demi-vie et son efficacité dans les thérapies combinées

Le this compound se distingue par son activité antivirale à large spectre et son profil de sécurité favorable, ce qui en fait un composé précieux dans le traitement des infections virales.

Propriétés

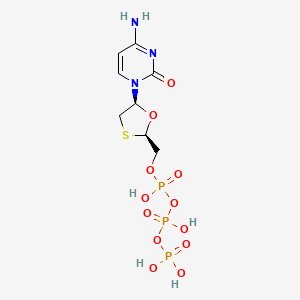

Formule moléculaire |

C8H14N3O12P3S |

|---|---|

Poids moléculaire |

469.2 g/mol |

Nom IUPAC |

[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |

Clé InChI |

YLEQMGZZMCJKCN-NKWVEPMBSA-N |

SMILES isomérique |

C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

SMILES canonique |

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Synonymes |

3TC-TP lamivudine triphosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.